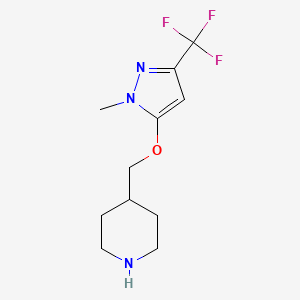
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine is a complex organic compound featuring a piperidine ring linked to a pyrazole moiety. The presence of a trifluoromethyl group on the pyrazole ring imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation and introduction of the trifluoromethyl group.
Linking to Piperidine: The pyrazole derivative is then reacted with piperidine under specific conditions to form the final compound. This step often involves the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine is unique due to its specific structural configuration, which combines the properties of both the piperidine and pyrazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Properties
Molecular Formula |
C11H16F3N3O |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxymethyl]piperidine |
InChI |
InChI=1S/C11H16F3N3O/c1-17-10(6-9(16-17)11(12,13)14)18-7-8-2-4-15-5-3-8/h6,8,15H,2-5,7H2,1H3 |
InChI Key |
AJAQTHPCLAKAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)OCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)

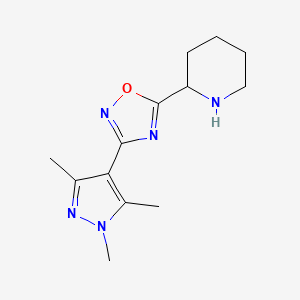


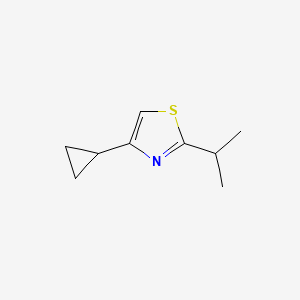
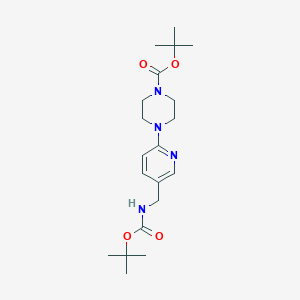
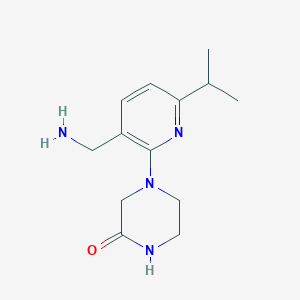
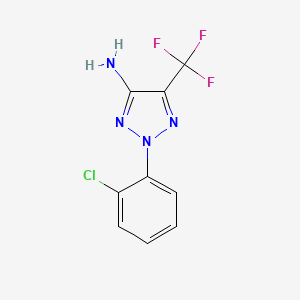
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)




